

Application Notes and Protocols: Allyl Phenyl Sulfide in Asymmetric Synthesis

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Compound of Interest

Compound Name: **Allyl phenyl sulfide**

Cat. No.: **B1266259**

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These application notes provide a detailed overview of the use of **allyl phenyl sulfide** in asymmetric synthesis. The following sections detail key applications, present quantitative data for various transformations, provide step-by-step experimental protocols for cited reactions, and illustrate the underlying mechanistic pathways and workflows.

Key Asymmetric Transformations Involving Allyl Phenyl Sulfide

Allyl phenyl sulfide is a versatile building block in asymmetric synthesis, primarily utilized in two key transformations: the copper-catalyzed asymmetric[1][2]-sigmatropic rearrangement and the iridium-catalyzed enantioselective allylation of thiophenol to directly synthesize chiral **allyl phenyl sulfide**.

Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement

In this reaction, **allyl phenyl sulfide** reacts with a diazo compound in the presence of a chiral copper catalyst to form a sulfur ylide intermediate. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to yield a chiral homoallylic sulfide. The enantioselectivity of the reaction is dependent on the structure of the starting allyl sulfide and the chiral ligand employed with the copper catalyst.[3][4] While moderate enantioselectivity has been observed with **allyl**

phenyl sulfide itself, the methodology is crucial for understanding the factors that influence the stereochemical outcome of this class of reactions.[2][3]

Iridium-Catalyzed Regio- and Enantioselective Allylation of Thiophenol

A highly efficient method for the synthesis of enantioenriched **allyl phenyl sulfide** derivatives involves the iridium-catalyzed asymmetric allylic alkylation of sodium thiophenoxyde.[1][5][6] This approach utilizes a chiral phosphoramidite ligand in conjunction with an iridium precursor to achieve excellent yields and high enantioselectivities, with up to 99% ee reported.[1][5][6] This method provides direct access to valuable chiral building blocks.

Data Presentation

The following tables summarize the quantitative data for the key asymmetric transformations involving **allyl phenyl sulfide**.

Table 1: Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement of Allyl Sulfides

Entry	Allyl Sulfide Substrate	Catalyst System	Diazo Reagent	Enantiomeric Excess (ee)	Reference
1	Allyl phenyl sulfide	CuOTf / bis-oxazoline ligand	Ethyl diazoacetate	14%	[2][3]
2	trans-Cinnamyl phenyl sulfide	Cu(I) / bis-oxazoline	Ethyl diazoacetate	up to 20%	[2][3]
3	trans-Cinnamyl phenyl sulfide	Chiral cobalt(III)-salen	tert-Butyl diazoacetate	up to 64%	[2][3]
4	Allyl methyl sulfide	CuOTf / bis-oxazoline ligand	Ethyl diazoacetate	2.8%	[3]
5	Allyl p-methoxyphenyl sulfide	CuOTf / bis-oxazoline ligand	Ethyl diazoacetate	8%	[3]

Table 2: Iridium-Catalyzed Enantioselective Allylation of Thiophenol

Entry	Allylic Substrate	Nucleophile	Catalyst System	Additive	Enantiomeric Excess (ee)	Reference
1	Allyl Carbonate	Sodium Thiophenoxide	[Ir(COD)Cl] ₂ / Phosphoramidite	CsF	up to 99%	[1][5][6]

Experimental Protocols

Protocol 1: Representative Procedure for Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement of Allyl Phenyl Sulfide

This protocol is adapted from a general procedure for the asymmetric[1][2]-sigmatropic rearrangement of allyl sulfides.[1]

Materials:

- Copper(I) triflate benzene complex (CuOTf)
- Chiral bis-oxazoline ligand (e.g., 2,2'-isopropylidenebis(4S)-4-tert-butyl-2-oxazoline)
- **Allyl phenyl sulfide**
- Ethyl diazoacetate
- Anhydrous chloroform (CHCl₃)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk tube

Procedure:

- In an inert-atmosphere glovebox, add copper(I) triflate benzene complex (0.04 mmol) and the chiral bis-oxazoline ligand (0.04 mmol) to a 10 mL Schlenk tube.
- Add 3.0 mL of anhydrous chloroform to the Schlenk tube.
- Stir the resulting solution for 1 hour at room temperature.
- In a separate 10 mL Schlenk tube, dissolve **allyl phenyl sulfide** (2.0 mmol) in 2.0 mL of anhydrous chloroform.
- Transfer the catalyst solution to the Schlenk tube containing the **allyl phenyl sulfide** via a filter cannula.

- Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
- Slowly add a solution of ethyl diazoacetate (2.2 mmol) in anhydrous chloroform (2.0 mL) to the reaction mixture over a period of 4-6 hours using a syringe pump.
- Allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by exposing it to air.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic sulfide.
- Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed Enantioselective Allylation of Thiophenol

This protocol is based on the reported iridium-catalyzed asymmetric allylation of sodium thiophenoxyde.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Materials:

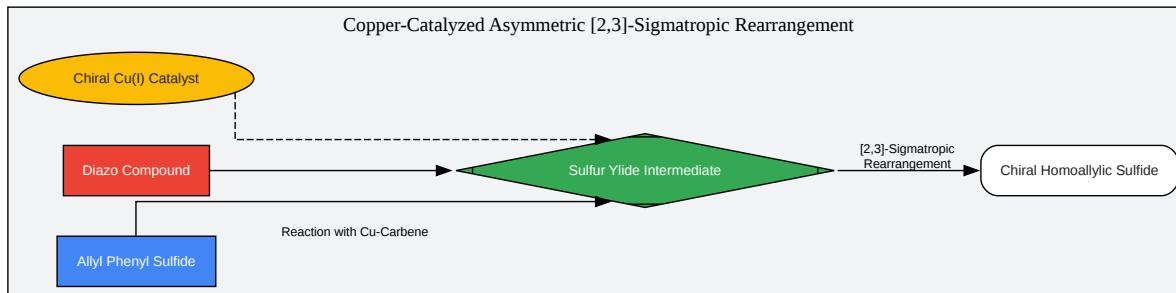
- $[\text{Ir}(\text{COD})\text{Cl}]_2$
- Chiral phosphoramidite ligand
- Allyl carbonate (e.g., allyl methyl carbonate)
- Thiophenol
- Sodium hydride (NaH)
- Cesium fluoride (CsF)
- Anhydrous dichloromethane (DCM)

- Inert atmosphere (Nitrogen or Argon)

Procedure:

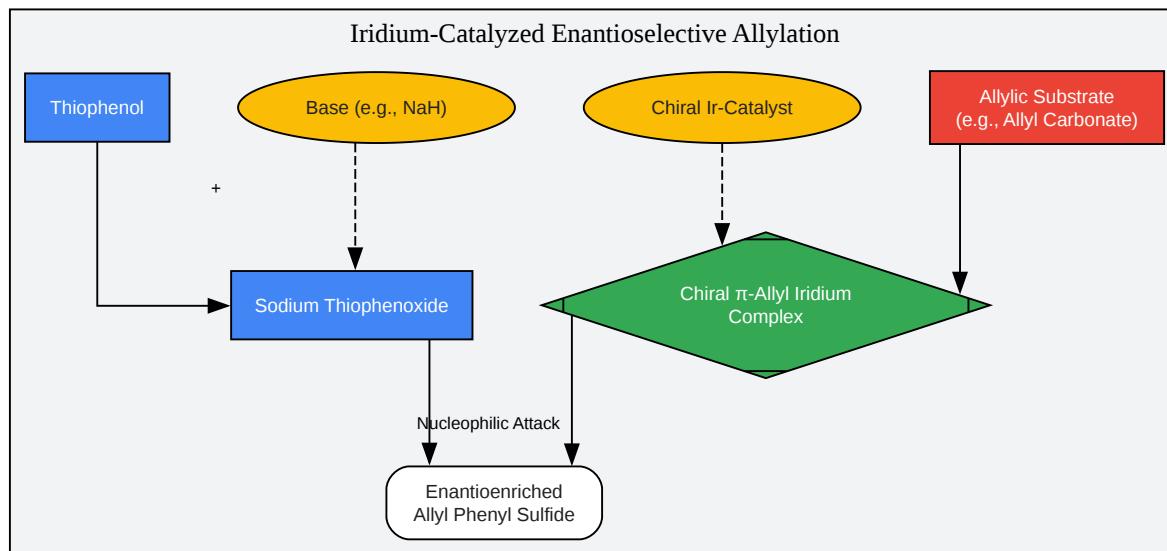
- Preparation of Sodium Thiophenoxyde: In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.2 mmol) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under vacuum to obtain sodium thiophenoxyde as a white solid.
- Catalyst Preparation: In a separate flame-dried Schlenk tube under an inert atmosphere, add $[\text{Ir}(\text{COD})\text{Cl}]_2$ (0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol). Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
- Allylation Reaction: To the flask containing sodium thiophenoxyde, add CsF (0.2 mmol).
- Add the prepared catalyst solution to the flask containing the sodium thiophenoxyde and CsF.
- Add the allyl carbonate (1.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
- After completion, quench the reaction with saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched **allyl phenyl sulfide**.
- Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations



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Caption: Workflow for the Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement.



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Caption: Catalytic cycle for the Iridium-Catalyzed Enantioselective Allylation.

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